Product packaging for 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one(Cat. No.:CAS No. 1349199-62-7)

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one

Cat. No.: B1408502
CAS No.: 1349199-62-7
M. Wt: 267.3 g/mol
InChI Key: NPOYWVKVPMQCQU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The complete systematic name is 1-Oxa-6-azaspiro[3.3]heptan-3-one, 6-[(4-methylphenyl)sulfonyl]-, which accurately describes the structural components and substitution patterns. This nomenclature indicates the presence of a spirocyclic framework containing both oxygen and nitrogen heteroatoms, with a tosyl substituent at the 6-position.

The compound is registered under Chemical Abstracts Service number 1349199-62-7, providing a unique identifier for database searches and regulatory documentation. Alternative naming systems recognize this structure as this compound, where the tosyl group refers to the 4-methylbenzenesulfonyl substituent commonly used as a protecting group in organic synthesis. The molecular descriptor number from Molecular Design Limited is MFCD22370136, further facilitating structural identification in chemical databases.

The simplified molecular-input line-entry system representation is O=C1COC12CN(S(=O)(C3=CC=C(C)C=C3)=O)C2, which provides a machine-readable format for computational chemistry applications. This systematic approach to nomenclature ensures precise identification and communication within the scientific community regarding this specific spirocyclic structure.

Molecular Architecture: Spirocyclic Framework Analysis

The molecular architecture of this compound features a distinctive spirocyclic framework with the molecular formula C12H13NO4S. The compound exhibits a molecular weight of 267.30 grams per mole, though some sources report slight variations in this value. This spirocyclic structure consists of two interconnected ring systems sharing a single carbon atom, creating a rigid three-dimensional framework that influences both chemical reactivity and biological activity.

The core structural features include an oxetane ring fused with an azetidine ring through a spiro carbon center, creating the characteristic [3.3] bicyclic system. The tosyl group (4-methylbenzenesulfonyl) is attached to the nitrogen atom at position 6, while a ketone functionality is present at position 3 of the oxetane ring. This unique arrangement creates specific spatial relationships between functional groups that are crucial for understanding the compound's chemical behavior.

Structural Component Position Chemical Environment
Spirocyclic carbon Central Quaternary carbon center
Oxetane ring 1-4 Four-membered ether cycle
Azetidine ring 5-7 Four-membered nitrogen cycle
Ketone group Position 3 Carbonyl functionality
Tosyl group Position 6 Sulfonamide protection

The rigidity of the spirocyclic framework prevents easy conformational interconversion, resulting in a well-defined three-dimensional structure. This structural constraint is particularly important for applications in medicinal chemistry, where precise spatial arrangements of functional groups are essential for biological activity. The spirocyclic architecture also provides enhanced metabolic stability compared to acyclic analogs, making these compounds attractive targets for pharmaceutical development.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis has provided detailed insights into the solid-state structure of related spirocyclic compounds within the azaspiro[3.3]heptane family. While specific crystallographic data for this compound is limited in the current literature, studies on closely related analogs have revealed important conformational features. The crystallographic investigations of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane demonstrated that these spirocyclic systems adopt highly constrained conformations in the solid state.

Crystallographic analysis reveals that the spirocyclic framework enforces specific angular relationships between the constituent rings, with the two four-membered rings positioned at distinct orientations relative to each other. The nitrogen atom in these systems typically exhibits near-planar geometry, particularly when substituted with electron-withdrawing groups such as the tosyl moiety. This planarity is evidenced by nitrogen-14 nuclear magnetic resonance spectroscopy, which shows observable signals indicating rapid inversion or near-planar nitrogen geometry.

The thermal ellipsoid analysis from crystallographic studies indicates minimal out-of-plane motion for the nitrogen center, suggesting that the spirocyclic constraint effectively maintains the planar configuration. This structural rigidity has important implications for the compound's reactivity patterns and potential for stereoselective transformations. The crystallographic data also reveals specific bond lengths and angles that are characteristic of the spirocyclic framework, providing benchmark values for computational modeling studies.

Temperature-dependent crystallographic studies on related compounds have shown that the spirocyclic framework maintains its structural integrity across a wide temperature range, indicating inherent stability of this molecular architecture. These findings support the use of spirocyclic compounds as stable intermediates in synthetic chemistry and as potential drug scaffolds where conformational rigidity is advantageous.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The spirocyclic framework creates distinctive chemical shift patterns that are characteristic of the constrained ring system. Proton nuclear magnetic resonance spectroscopy reveals specific signals corresponding to the methylene protons of both the oxetane and azetidine rings, typically appearing as complex multipets due to the rigid molecular framework.

The tosyl group contributes characteristic aromatic signals in the 7.3-7.7 parts per million region of the proton spectrum, with the methyl group of the tosyl substituent appearing as a singlet around 2.4 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the quaternary spiro carbon and the various carbon environments within the molecule. The carbonyl carbon of the ketone functionality typically resonates around 200 parts per million, while the aromatic carbons of the tosyl group appear in the expected aromatic region.

Spectroscopic Method Key Diagnostic Features Chemical Shift Range
1H Nuclear Magnetic Resonance Aromatic tosyl protons 7.3-7.7 ppm
1H Nuclear Magnetic Resonance Tosyl methyl group 2.4 ppm
1H Nuclear Magnetic Resonance Ring methylene protons 3.5-4.8 ppm
13C Nuclear Magnetic Resonance Carbonyl carbon ~200 ppm
13C Nuclear Magnetic Resonance Spiro carbon 60-80 ppm

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the ketone functionality appears around 1730 wavenumbers, while the sulfonyl group of the tosyl substituent contributes bands at approximately 1350 and 1170 wavenumbers. The aromatic carbon-hydrogen stretches of the tosyl group are observed around 3000 wavenumbers, providing additional confirmation of the aromatic substitution pattern.

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 267, corresponding to the molecular weight of the compound. Fragmentation patterns reveal the loss of the tosyl group as a characteristic fragmentation pathway, with significant fragment ions corresponding to the spirocyclic core structure. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and can distinguish this compound from closely related analogs with different substitution patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4S B1408502 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one CAS No. 1349199-62-7

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYWVKVPMQCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

The most classical and widely documented method for preparing the core 2-oxa-6-azaspiro[3.3]heptane involves starting from tribromo-pentaerythritol derivatives, such as tribromoneopentyl alcohol, followed by cyclization under basic conditions. This route was first developed by Carreira et al. and has been extensively studied for its scalability and efficiency.

Procedure

  • Starting Material : Tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.
  • Step 1 : Treatment of TBNPA with sodium hydroxide under Schotten–Baumann conditions facilitates ring closure, forming the oxetane intermediate.
  • Step 2 : The intermediate undergoes nucleophilic substitution with p-toluenesulfonamide (p-TsNH₂), leading to N-tosylation.
  • Step 3 : Deprotection of the tosyl group is achieved via sonication with magnesium turnings in methanol, removing the sulfonyl protecting group.
  • Step 4 : The resulting amino alcohol is then treated with oxalic acid to form the oxalate salt, yielding 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one as its oxalate salt.

Data Summary

Step Reagents & Conditions Yield Notes
Cyclization NaOH, TBNPA, Schotten–Baumann Quantitative Forms oxetane intermediate
N-Tosylation p-Toluenesulfonamide, base High Efficiently introduces tosyl group
Deprotection Mg, MeOH, sonication 81% (from 5 g scale) Removes tosyl group cleanly
Salt formation Oxalic acid Quantitative Produces stable oxalate salt

Reference:

Alternative Route: Direct Synthesis from 3,3-Bis(bromomethyl)oxetane and Aromatic Amines

Overview

Recent advances have introduced a more streamlined, scalable approach that bypasses the need for tosyl deprotection steps. This method involves the alkylation of aromatic amines with 3,3-bis(bromomethyl)oxetane (BBMO) , followed by ring closure to form the spirocyclic core, then functionalization with tosyl groups.

Procedure

  • Step 1 : Synthesis of BBMO via distillation of 3,3-bis(bromomethyl)oxetane from its precursor, involving treatment of oxetane with bromomethyl reagents.
  • Step 2 : Alkylation of 2-fluoro-4-nitroaniline with BBMO in sulfolane at elevated temperatures (~80°C), facilitated by hydroxide ions, to form the key intermediate.
  • Step 3 : Cyclization and ring closure under basic conditions produce the spirocyclic structure.
  • Step 4 : Tosylation of the amino group is performed using p-toluenesulfonyl chloride (TsCl) in pyridine, yielding the tosylated compound.

Data Summary

Step Reagents & Conditions Yield Notes
BBMO synthesis NaOH, TBNPA, reflux 72% Scalable and efficient
Alkylation 2-Fluoro-4-nitroaniline, BBMO, sulfolane 87% High yield, scalable
Tosylation TsCl, pyridine Quantitative Produces the target compound

Reference:

Preparation of the Tosylated Compound via Tosyl Chloride

Overview

The final step in most synthetic routes involves the selective tosylation of the amino group in the spirocyclic core. Tosyl chloride (TsCl) in pyridine or similar bases is the reagent of choice, providing high selectivity and yields.

Procedure

  • Dissolve the amino-spiro compound in pyridine.
  • Add TsCl slowly at low temperature (0°C).
  • Stir the mixture at room temperature for several hours.
  • Workup involves quenching with water, extraction, and purification via recrystallization.

Data Summary

Reagent Conditions Yield Notes
Tosyl chloride 0°C to room temperature >95% High selectivity and yield

Reference:

Notes on Scalability and Optimization

  • The initial methods involving tribromo derivatives are well-suited for gram-scale synthesis, with reported yields exceeding 80% for key steps.
  • The newer, more efficient routes utilizing BBMO and direct alkylation reduce the number of steps, lower costs, and improve overall yields to over 60%.
  • The choice of solvents, reaction temperatures, and purification techniques significantly influences the purity and scalability of the process.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Main Steps Overall Yield Advantages
Tribromo-pentaerythritol route Tribromoneopentyl alcohol NaOH, p-TsNH₂, Mg Cyclization, N-tosylation, deprotection ~81% Well-established, scalable
BBMO alkylation route 2-Fluoro-4-nitroaniline BBMO, TsCl Alkylation, tosylation >87% Fewer steps, cost-effective
Direct Tosylation Amino-spiro core TsCl Tosylation >95% High yield, straightforward

Chemical Reactions Analysis

Types of Reactions

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new spirocyclic amine derivative, while oxidation can lead to the formation of a spirocyclic ketone .

Scientific Research Applications

Synthetic Applications

The compound is primarily utilized in the synthesis of bioactive molecules, particularly:

  • Epidermal Growth Factor Receptor Kinase Inhibitors : These inhibitors are crucial in the treatment of various cancers by blocking the signaling pathways that promote tumor growth and survival. The synthesis of these inhibitors often employs 6-tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one as a key intermediate, facilitating the development of novel therapeutic agents targeting the epidermal growth factor receptor (EGFR) .
  • Leucine-Rich Repeat Kinase 2 Inhibitors : This compound also plays a role in synthesizing inhibitors for LRRK2, which are significant in Parkinson's disease research. LRRK2 is implicated in neuronal degeneration, and its inhibition may provide therapeutic benefits for patients suffering from this condition .

Case Studies and Research Findings

Several studies highlight the efficacy and potential of this compound in drug development:

Case Study 1: EGFR Inhibitors

A study published in Organic Letters detailed the design and synthesis of novel compounds based on the spirocyclic framework provided by this compound. These compounds exhibited potent inhibitory activity against EGFR, demonstrating the compound's utility as a scaffold for developing anti-cancer drugs .

Case Study 2: LRRK2 Kinase Inhibitors

Research focused on developing brain penetrant LRRK2 inhibitors utilized this spiro compound as a precursor. The resulting inhibitors showed high selectivity and potency, indicating that modifications to the spiro framework can lead to effective therapeutic agents for neurodegenerative diseases .

Summary of Applications

Application AreaDescription
Cancer TreatmentSynthesis of EGFR kinase inhibitors to block tumor growth pathways.
Neurodegenerative DiseasesDevelopment of LRRK2 inhibitors for potential Parkinson's disease therapies.
Medicinal Chemistry ResearchUtilized as a building block for various drug candidates targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one involves its interaction with various molecular targets. The tosyl group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one with analogous compounds:

Compound Name Molecular Formula Molecular Weight Ring System Functional Groups Key Properties/Applications Reference
This compound C₁₃H₁₅NO₄S 305.33 Spiro[3.3] Tosyl, Oxa, Aza, Ketone Reactive intermediate; stereochemical control in synthesis
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one C₁₃H₁₅NO₃S 289.33 Bicyclo[3.2.0] Tosyl, Aza, Ketone Higher ring strain; versatile electrophile
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one C₁₉H₂₀N₂O₃S 356.44 Spiro[3.3] Benzyl, Tosyl, Diazaspiro Dual nitrogen sites for functionalization; medicinal chemistry building block
6-Boc-1-oxa-6-azaspiro[3.3]heptane C₉H₁₅NO₃ 199.25 Spiro[3.3] Boc, Oxa, Aza Stable amine protection; stepwise synthesis
2-Thiabicyclo[2.2.1]heptan-3-one (BTL) C₆H₈OS 128.19 Bicyclo[2.2.1] Thia, Ketone Polymer precursor (Tm = 166°C for atactic PBTL)

Key Comparisons

Spiro vs. Bicyclic Systems
  • This compound : The spiro[3.3] system imposes high angular strain, enhancing reactivity toward ring-opening or functionalization. The oxygen and nitrogen atoms enhance polarity, improving solubility in polar solvents .
  • 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one : The bicyclo[3.2.0] system exhibits different strain distribution, favoring transannular reactions. Its lower molecular weight (289.33 g/mol) may improve pharmacokinetic properties in drug candidates .
Functional Group Influence
  • Tosyl Group : In this compound, the tosyl group facilitates nucleophilic displacement, whereas in 6-Boc-1-oxa-6-azaspiro[3.3]heptane, the Boc group provides temporary amine protection, requiring acidic conditions for removal .
  • Diazaspiro Systems : 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one offers two nitrogen atoms, enabling dual functionalization for complex pharmacophores .

Biological Activity

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one is a spirocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a seven-membered ring that includes both oxygen and nitrogen atoms, positions it as a valuable candidate for drug development, particularly in the synthesis of new therapeutic agents. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₂H₁₅NO₃S, with a molecular weight of 253.32 g/mol. The presence of the tosyl group enhances its reactivity, making it suitable for various chemical transformations.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃S
Molecular Weight253.32 g/mol
Functional GroupsTosyl, Oxa, Azaspiro
Ring StructureSeven-membered

Synthesis

The synthesis of this compound typically involves the reaction of a precursor with tosyl chloride under basic conditions. One common method includes cyclization of a precursor containing both an amine and an alcohol functional group, followed by tosylation using bases like triethylamine or pyridine .

The biological activity of this compound is primarily linked to its interactions with various molecular targets in biological systems. The tosyl group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles . This property is crucial for its potential therapeutic applications.

Applications in Drug Development

One notable application of this compound is its role as a starting material in the synthesis of TBI-223, an investigational drug for tuberculosis treatment . The compound's spirocyclic structure may enhance its binding affinity to specific biological targets, which is essential for developing effective therapeutics.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, including inhibition of key enzymes involved in disease processes:

Table 2: Related Compounds and Their Biological Activities

Compound NameBiological Activity
tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptaneInhibitor of EGFR kinase
2-Oxa-1-azaspiro[3.2.0]heptanesPotential anti-cancer activity
N-tosylated derivatives of azaspiro compoundsModulation of receptor signaling pathways

Studies indicate that the unique structural features of this compound may contribute to its ability to modulate enzyme activity and alter receptor signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization of precursors containing tosyl-protected amines and oxa-azetidinone motifs. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst selection (e.g., DBU for deprotonation). Yield discrepancies in literature may arise from competing side reactions, such as over-tosylation or ring-opening; TLC monitoring and quenching at partial conversion are critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm spirocyclic connectivity and tosyl group presence. Compare experimental NMR shifts with computational predictions (DFT). X-ray crystallography is ideal for resolving stereochemical ambiguities, though crystal growth may require slow evaporation in dichloromethane/hexane mixtures. LC-MS (ESI+) can verify molecular ion peaks and detect hydrolyzed byproducts .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to moisture due to the oxa-azetidinone ring’s hydrolytic instability. Store under inert gas (argon) at −20°C with desiccants. For experimental use, pre-dry solvents (e.g., molecular sieves for THF) and avoid aqueous workups unless stabilized by buffered conditions (pH 6–7). Degradation products can be monitored via RP-HPLC using a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states for ring-opening pathways. Compare activation energies for nucleophilic attack at the tosyl-protected nitrogen versus the carbonyl carbon. Molecular dynamics simulations can model solvent effects (e.g., DMSO’s role in stabilizing intermediates). Validate predictions with kinetic studies using stopped-flow NMR .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for derivatives of this spirocyclic scaffold?

  • Methodological Answer : Discrepancies may arise from chiral column selection (e.g., Chiralpak IA vs. IB) or detection limits. Use chiral HPLC with polar organic mode (MeOH/EtOH) and cross-validate with Mosher ester analysis. For trace enantiomers, employ cryogenic NMR with chiral solvating agents (e.g., Eu(hfc)3_3). Statistical error analysis (e.g., Student’s t-test) should accompany repeated trials .

Q. How does the spirocyclic framework influence pharmacokinetic properties in preclinical studies?

  • Methodological Answer : Conduct in vitro assays to assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells). Compare with non-spirocyclic analogs to isolate scaffold-specific effects. MDCK cell assays can predict blood-brain barrier penetration. For in vivo correlation, use radiolabeled 14C^{14}C-tracking in rodent models to study distribution and excretion .

Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts), solvents, and temperatures. Response surface methodology (RSM) can model interactions between variables. Use circular dichroism (CD) to monitor enantioselectivity in real-time. Confounding factors like catalyst loading and agitation rate must be controlled .

Methodological Notes

  • Data Contradiction Analysis : Apply the FLOAT method to isolate variables (e.g., solvent purity, catalyst lot variability) when reconciling divergent results. Tabulate raw data with error margins and use multivariate regression to identify outliers .
  • Safety Protocols : Follow HASPs for handling hygroscopic or reactive intermediates, including PPE requirements and waste disposal plans per 29 CFR 1910.120 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Reactant of Route 2
Reactant of Route 2
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one

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